5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile

Lipophilicity LogP Permeability

This 1,8-naphthyridine-3-carbonitrile features a unique 5,6,7-trimethyl substitution pattern that elevates calculated lipophilicity (XLogP3-AA 2.3) over 4-fold vs. the unsubstituted analog, while zero H-bond donors and zero rotatable bonds reduce promiscuous binding and entropic penalties. Ideal for intracellular pathogen (e.g., anti-TB SAR) and CNS-penetrant hit-to-lead programs. Sourced in 95% (HTS-grade) and 98% (confirmatory-grade) purity to support tiered screening workflows.

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
Cat. No. B11900700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N=CC(=C2)C#N)N=C1C)C
InChIInChI=1S/C12H11N3/c1-7-8(2)11-4-10(5-13)6-14-12(11)15-9(7)3/h4,6H,1-3H3
InChIKeyRTGHJSXWEUNICQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile (CAS 1556049-73-0): Core Scaffold Identity and Physicochemical Profile


5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile is a heterocyclic organic compound belonging to the 1,8-naphthyridine class, characterized by a fused bicyclic system containing two nitrogen atoms at the 1 and 8 positions, three methyl groups at the 5, 6, and 7 positions, and a carbonitrile group at the 3 position [1]. Its molecular formula is C₁₂H₁₁N₃, with a molecular weight of 197.24 g/mol . Key computed physicochemical descriptors include an XLogP3-AA lipophilicity value of 2.3, a topological polar surface area (TPSA) of 49.6 Ų, and zero hydrogen bond donors [2]. This specific substitution pattern establishes a baseline for its behavior in synthetic and biological applications compared to other naphthyridine analogs.

Why Generic 1,8-Naphthyridine Derivatives Cannot Substitute for 5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile


The 1,8-naphthyridine scaffold is highly sensitive to substitution patterns, with even minor modifications significantly altering lipophilicity, hydrogen-bonding capacity, and biological target engagement. For instance, the unsubstituted 1,8-naphthyridine-3-carbonitrile possesses an ACD/LogP of 0.54, whereas the trimethylated analog exhibits an XLogP3-AA of 2.3, a >4-fold increase in calculated lipophilicity [1]. This shift directly impacts membrane permeability and in vitro assay behavior. Furthermore, the presence or absence of a hydrogen bond donor (e.g., the 2-amino group in ATMND) can fundamentally alter binding modes; the target compound lacks any H-bond donors, while ATMND possesses one, leading to distinct interaction profiles with nucleic acid and protein targets [2][3]. Generic substitution among naphthyridine carbonitriles thus risks unpredictable changes in potency, selectivity, and physicochemical properties that cannot be reliably extrapolated from class-level behavior.

Quantitative Differentiation of 5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile: Evidence-Based Comparator Data


Lipophilicity Profile: >4-Fold Higher LogP vs. Unsubstituted 1,8-Naphthyridine-3-carbonitrile

The target compound exhibits a computed lipophilicity value (XLogP3-AA) of 2.3, which is 4.3-fold greater than the ACD/LogP of 0.54 reported for the unsubstituted 1,8-naphthyridine-3-carbonitrile comparator [1]. This quantitative difference is directly attributed to the addition of three methyl groups at the 5, 6, and 7 positions of the naphthyridine core.

Lipophilicity LogP Permeability Medicinal Chemistry

Hydrogen Bonding Capacity: Zero H-Bond Donors vs. One in ATMND, Altering Interaction Mode

5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile contains zero hydrogen bond donors, whereas the structurally related analog 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) possesses one hydrogen bond donor (the 2-amino group) [1][2]. The target compound also has a slightly lower TPSA (49.6 Ų vs. 51.8 Ų) and one fewer rotatable bond (0 vs. 1) than ATMND [1][2].

Hydrogen Bonding Drug Design Molecular Recognition ADME

Anti-Mycobacterial Activity: Structural Prerequisites for Potency Within the 1,8-Naphthyridine-3-carbonitrile Series

While direct biological activity data for the target compound is not reported, class-level SAR from a 2024 study of 28 1,8-naphthyridine-3-carbonitrile (ANC/ANA) derivatives provides quantitative context. In that study, compounds displayed MIC values against M. tuberculosis H37Rv ranging from 6.25 μg/mL to >50 μg/mL [1]. The most active analog, ANA-12, achieved an MIC of 6.25 μg/mL, comparable to the reference drug ethambutol (MIC 6.25 μg/mL) [1]. This establishes the 1,8-naphthyridine-3-carbonitrile scaffold as a viable anti-mycobacterial pharmacophore and indicates that substitution at positions beyond the core (e.g., the 5,6,7-trimethyl pattern of the target compound) can be rationally explored for potency optimization.

Anti-mycobacterial Tuberculosis MIC SAR

Commercial Availability and Purity Grade: ≥95% to ≥98% Purity Options from Multiple Suppliers

5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile is commercially available from multiple reputable chemical suppliers with defined purity specifications. AKSci offers the compound at a minimum purity of 95% , while MolCore provides a higher specification of NLT 98% . In comparison, the unsubstituted 1,8-naphthyridine-3-carbonitrile is also available but often with less granular purity data in vendor catalogs, and the closely related ATMND is sourced from different suppliers with variable purity grades, making cross-supplier comparisons more complex.

Purity Sourcing Procurement Quality Control

Conformational Rigidity: Zero Rotatable Bonds vs. One in ATMND and Unsubstituted Analog

The target compound has a computed rotatable bond count of zero, whereas the unsubstituted 1,8-naphthyridine-3-carbonitrile has one rotatable bond, and ATMND also has one [1][2]. This increased conformational rigidity arises from the fully substituted 5,6,7 positions with methyl groups, which lock the core scaffold into a single low-energy conformer.

Conformational Analysis Molecular Design Target Engagement

Thermal Stability Profile: Class-Level Stability Exceeding 200°C for Synthetic Applications

Compounds within the 1,8-naphthyridine class, including the target 5,6,7-trimethyl derivative, typically exhibit thermal stability with decomposition temperatures exceeding 200°C . The nitrile group remains intact during thermal cyclization reactions at 250°C in diphenyl ether, enabling post-synthetic modifications without functional group degradation . The recommended long-term storage condition is a cool, dry place at ambient temperature, reflecting the compound's robust solid-state stability .

Thermal Stability Synthesis Process Chemistry Storage

High-Value Research and Procurement Scenarios for 5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile


Medicinal Chemistry Lead Optimization: Capitalizing on Elevated Lipophilicity and Conformational Rigidity

Research programs targeting intracellular bacterial pathogens or CNS-penetrant small molecules may prioritize the target compound's computed LogP of 2.3 and zero rotatable bonds over the more hydrophilic, flexible unsubstituted analog (LogP 0.54, 1 rotatable bond) [1]. These physicochemical properties are predictive of improved passive membrane permeability and reduced entropic binding penalties, respectively, making it a strategic choice for hit-to-lead campaigns where enhanced cellular penetration is required.

Antitubercular Drug Discovery: Exploring SAR Beyond the ANA-12 Lead Series

Given that structurally related 1,8-naphthyridine-3-carbonitrile derivatives have demonstrated anti-mycobacterial activity with MIC values as low as 6.25 μg/mL against M. tuberculosis H37Rv (comparable to ethambutol), the target compound serves as a valuable core for further SAR exploration [1]. Its distinct 5,6,7-trimethyl substitution pattern represents an underexplored region of chemical space within this antitubercular chemotype, offering opportunities to identify analogs with improved potency or selectivity over the ANA series.

Chemical Biology Probe Development: Exploiting the Absence of H-Bond Donors for Distinct Target Engagement

The lack of hydrogen bond donors in 5,6,7-trimethyl-1,8-naphthyridine-3-carbonitrile contrasts sharply with ATMND, which contains a 2-amino group essential for its high-affinity bacterial A-site RNA binding (Kd = 0.44 μM) [1]. This difference makes the target compound a more suitable scaffold for designing probes that target hydrophobic protein pockets or nucleic acid grooves where H-bond donor interactions are not critical, thereby reducing the risk of promiscuous binding and off-target effects.

High-Throughput Screening Library Procurement: Dual Purity Tiers for Tiered Screening Strategies

The commercial availability of the compound in both 95% and 98% purity grades from established suppliers supports a tiered screening approach: the 95% grade is cost-effective for large-scale primary HTS campaigns, while the 98% grade is appropriate for confirmatory assays and secondary screening requiring higher confidence in compound integrity [1].

Technical Documentation Hub

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